Cas no 2567502-67-2 (3-(1,1-difluoro-2-hydroxyethyl)azetidin-3-ol hydrochloride)

3-(1,1-Difluoro-2-hydroxyethyl)azetidin-3-ol hydrochloride is a fluorinated azetidine derivative with a unique structural motif combining a difluoro-hydroxyethyl group and an azetidin-3-ol scaffold. This compound is of interest in medicinal chemistry due to its potential as a versatile intermediate for synthesizing bioactive molecules. The presence of both hydroxyl and difluoro groups enhances its utility in modifying physicochemical properties, such as solubility and metabolic stability, in drug discovery applications. The hydrochloride salt form improves handling and storage stability. Its rigid azetidine ring contributes to conformational constraint, making it valuable for designing selective enzyme inhibitors or receptor modulators. The compound's synthetic flexibility allows for further functionalization, supporting diverse research applications.
3-(1,1-difluoro-2-hydroxyethyl)azetidin-3-ol hydrochloride structure
2567502-67-2 structure
Product Name:3-(1,1-difluoro-2-hydroxyethyl)azetidin-3-ol hydrochloride
CAS No:2567502-67-2
MF:C5H10ClF2NO2
MW:189.58820772171
MDL:MFCD32879151
CID:5656372
PubChem ID:155822832
Update Time:2025-10-14

3-(1,1-difluoro-2-hydroxyethyl)azetidin-3-ol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(1,1-Difluoro-2-hydroxyethyl)azetidin-3-ol;hydrochloride
    • 2567502-67-2
    • 3-(1,1-difluoro-2-hydroxyethyl)azetidin-3-ol hydrochloride
    • EN300-27695953
    • MDL: MFCD32879151
    • Inchi: 1S/C5H9F2NO2.ClH/c6-5(7,3-9)4(10)1-8-2-4;/h8-10H,1-3H2;1H
    • InChI Key: TZSOCXWNDHPOOS-UHFFFAOYSA-N
    • SMILES: Cl.FC(CO)(C1(CNC1)O)F

Computed Properties

  • Exact Mass: 189.0368126g/mol
  • Monoisotopic Mass: 189.0368126g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 136
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.5Ų

3-(1,1-difluoro-2-hydroxyethyl)azetidin-3-ol hydrochloride Pricemore >>

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Additional information on 3-(1,1-difluoro-2-hydroxyethyl)azetidin-3-ol hydrochloride

Research Brief on 3-(1,1-difluoro-2-hydroxyethyl)azetidin-3-ol hydrochloride (CAS: 2567502-67-2)

The compound 3-(1,1-difluoro-2-hydroxyethyl)azetidin-3-ol hydrochloride (CAS: 2567502-67-2) has recently emerged as a promising candidate in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique azetidine scaffold and difluorinated hydroxyethyl moiety, has garnered significant attention due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, positioning it as a versatile building block for medicinal chemistry.

Recent advancements in synthetic methodologies have enabled the efficient production of 3-(1,1-difluoro-2-hydroxyethyl)azetidin-3-ol hydrochloride. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel catalytic asymmetric synthesis route, achieving high enantiomeric purity (>99% ee) and yield (85%). The synthetic approach leverages palladium-catalyzed cross-coupling reactions, followed by a stereoselective reduction, to construct the azetidine ring with the desired stereochemistry. This breakthrough has significant implications for scaling up production and ensuring consistent quality for preclinical studies.

In terms of biological activity, preliminary in vitro studies have demonstrated that 3-(1,1-difluoro-2-hydroxyethyl)azetidin-3-ol hydrochloride exhibits potent inhibitory effects against several kinase targets, including PI3K and mTOR. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported IC50 values in the low micromolar range, suggesting its potential as a lead compound for cancer therapeutics. Additionally, its unique physicochemical properties, such as improved solubility and metabolic stability compared to non-fluorinated analogs, make it an attractive candidate for further optimization.

The pharmacokinetic profile of 3-(1,1-difluoro-2-hydroxyethyl)azetidin-3-ol hydrochloride has also been investigated in rodent models. A 2024 study in Drug Metabolism and Disposition highlighted its favorable oral bioavailability (65%) and half-life (t1/2 = 6.2 hours), which are critical parameters for its development as an oral therapeutic agent. Furthermore, the compound showed minimal off-target effects in a broad panel of safety assays, underscoring its potential for clinical translation.

Looking ahead, researchers are exploring the derivatization of 3-(1,1-difluoro-2-hydroxyethyl)azetidin-3-ol hydrochloride to enhance its potency and selectivity. Computational modeling and structure-activity relationship (SAR) studies are underway to identify optimal substitutions on the azetidine ring. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable drug candidate, particularly for oncology and inflammatory diseases.

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